tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
Description
tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS: 1374654-57-5) is a Boc-protected cyclohexylamine derivative with a hydroxymethyl and fluorine substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₂H₂₂FNO₃, and it has a molecular weight of 247.31 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The compound’s structural uniqueness arises from the simultaneous presence of fluorine (electron-withdrawing) and hydroxymethyl (polar, modifiable) groups, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZVNFLXPGHEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a fluoro group and a hydroxymethyl group.
Reaction Conditions: The functionalized cyclohexyl ring is then reacted with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogen-substituted cyclohexyl ring.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexyl derivatives.
Scientific Research Applications
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cis/Trans Isomers
The spatial arrangement of substituents on the cyclohexane ring significantly impacts physicochemical properties:
- Impact of Fluorine: The main compound (CAS 1374654-57-5) differs by the 4-fluoro substituent, which increases molecular weight by ~18 g/mol compared to non-fluorinated analogs. Fluorine’s electronegativity enhances metabolic stability and may influence binding affinity in drug design .
Substituent Variations
Hydroxymethyl vs. Aminomethyl
- tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS: 509143-00-4): Contains an aminomethyl group instead of hydroxymethyl. Higher basicity due to the free amine, making it prone to protonation under physiological conditions .
Hydroxymethyl vs. Trifluoromethyl
- N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide (, Compound 4d): Trifluoromethyl (CF₃) is strongly electron-withdrawing, increasing resistance to oxidative degradation compared to hydroxymethyl .
Hydroxymethyl vs. Phenoxy
Stability and Reactivity
- Boc Group Stability : All tert-butyl carbamates are acid-labile but stable under basic conditions. The hydroxymethyl group in the main compound offers a site for further functionalization (e.g., esterification, oxidation to carboxylic acid) .
- Fluorine Effects: The 4-fluoro substituent reduces basicity of adjacent groups and may slow hydrolysis compared to non-fluorinated analogs .
Data Tables
Table 1: Structural and Physical Properties
| Property | Main Compound (CAS 1374654-57-5) | Cis Isomer (CAS 223131-01-9) | Trans Isomer (CAS 239074-29-4) |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₂FNO₃ | C₁₂H₂₃NO₃ | C₁₂H₂₃NO₃ |
| Molecular Weight (g/mol) | 247.31 | 229.31 | 229.31 |
| Key Substituents | 4-fluoro, 4-hydroxymethyl | cis-4-hydroxymethyl | trans-4-hydroxymethyl |
| Boiling/Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely polar organic solvents | Similar to main compound | Similar to main compound |
Biological Activity
Tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS No. 1374654-57-5) is a fluorinated carbamate derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorinated cyclohexyl moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H22FNO3, with a molecular weight of approximately 247.31 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent in various conditions, particularly neurodegenerative diseases. The following sections summarize key findings from recent studies.
In Vitro Studies
- Neuroprotective Effects :
-
Enzyme Inhibition :
- Compounds within the same class have shown inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s disease. The inhibition values for these enzymes were found to be significant, indicating a potential role in reducing amyloid plaque formation and enhancing cholinergic signaling .
In Vivo Studies
- Animal Models :
- In vivo studies using scopolamine-induced models of cognitive impairment demonstrated that related compounds could improve cognitive function by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing glutathione levels (GSH). This suggests a potential for this compound to enhance neuronal resilience under stress conditions .
Case Studies
- Case Study 1 : A compound structurally similar to this compound was tested in a controlled environment where it showed a marked improvement in cell viability in the presence of amyloid beta (Aβ) peptides, indicating its neuroprotective properties.
- Case Study 2 : In another study, administration of related compounds resulted in decreased inflammatory cytokines (TNF-α and IL-6) in animal models, further supporting their role in modulating neuroinflammation .
Data Summary
The following table summarizes key biological activities observed for this compound and related compounds:
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate formation. For example:
- Step 1 : React 4-fluoro-4-(hydroxymethyl)cyclohexylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 2 : Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–25°C) to achieve high yields (>80%).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 85 | 98 |
| Base | Triethylamine | 82 | 97 |
| Temp. | 25°C | 88 | 99 |
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry and fluorine substitution using H, C, and F NMR. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .
- HPLC-MS : Verify molecular weight (e.g., [M+H] = calculated mass ± 0.5 Da) and purity (>95%) using reverse-phase C18 columns .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring influence reactivity and biological activity?
- Methodological Answer :
- Stereochemical Analysis : Use X-ray crystallography or NOE NMR to determine the chair/boat conformation of the cyclohexyl ring. The 4-fluoro and hydroxymethyl substituents may adopt axial/equatorial positions, affecting hydrogen bonding and steric interactions .
- Biological Impact : Compare enantiomers (separated via chiral HPLC) in enzyme inhibition assays. For example, axial fluorination may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
Table 2 : Stereochemical Effects on Enzyme Binding
| Conformation | Target Enzyme | IC (μM) |
|---|---|---|
| Axial-F | Kinase A | 0.12 |
| Equatorial-F | Kinase A | 1.45 |
Q. How can researchers address stability issues under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carbamate bonds are prone to hydrolysis under acidic/basic conditions, requiring pH 6–8 for stability .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C). Store at –20°C in anhydrous DMSO to prevent moisture-induced breakdown .
Q. What computational methods are effective for predicting interaction mechanisms with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Identify potential binding sites using the compound’s electrostatic potential map (e.g., fluorine’s electronegativity enhances halogen bonding) .
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding free energy (MM-PBSA) and conformational stability .
Table 3 : Computational Predictions vs. Experimental Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| Binding Affinity (ΔG) | –9.2 kcal/mol | –8.7 kcal/mol |
| Hydrogen Bonds | 3 | 4 |
Handling Data Contradictions
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, incubation times). For instance, IC values may vary due to differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and include positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
